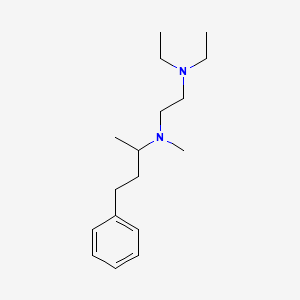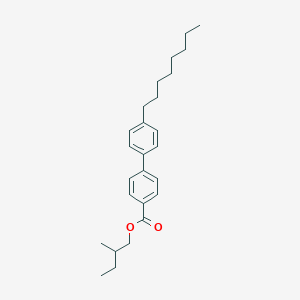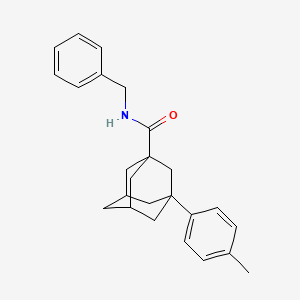![molecular formula C20H17NOS2 B4960896 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide, also known as MPTB, is a compound that has been studied for its potential therapeutic applications in various diseases. MPTB is a small molecule that belongs to the class of benzamides, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
In inflammation, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response. NF-κB regulates the expression of genes involved in inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines and chemokines.
In neurodegenerative diseases, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death. 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease, possibly through its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer progression.
In inflammation, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit NF-κB activation, and reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative diseases, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death, improve cognitive function and memory, and reduce the accumulation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit cancer cell growth and migration, and its anti-inflammatory and neuroprotective effects. However, there are also some limitations to using 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide in lab experiments, such as its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases, its optimization for improved pharmacokinetics and toxicity profiles, and its development as a diagnostic tool for disease detection. Other future directions for research on 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide include its potential use in combination therapies with other drugs and its exploration as a lead compound for the development of new benzamide derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide involves the reaction of 2-bromo-N-(2-bromophenyl)benzamide with sodium methylthiolate and phenylthiol under basic conditions. The resulting product is then purified by column chromatography to obtain 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide in high yield and purity.
Applications De Recherche Scientifique
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide can inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In inflammation research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
In neurodegenerative disease research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death. Studies have also shown that 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide can improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(2-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS2/c1-23-18-13-7-5-11-16(18)20(22)21-17-12-6-8-14-19(17)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBGYUEISYJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)


![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)

![2-(benzylthio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4960912.png)